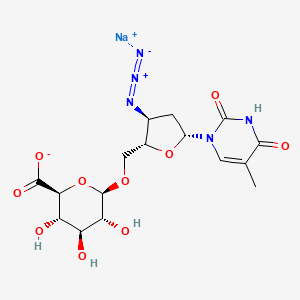
3'-Azido-3'-Deoxythymidine beta-d-glucuronide,sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Azido-3’-deoxythymidine beta-D-glucuronide, Sodium Salt is a metabolite of zidovudine, a nucleoside reverse transcriptase inhibitor used in the treatment of HIV. This compound is formed by the glucuronidation of 3’-Azido-3’-deoxythymidine, which enhances its solubility and excretion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-3’-deoxythymidine beta-D-glucuronide, Sodium Salt involves the glucuronidation of 3’-Azido-3’-deoxythymidine. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7) in the presence of UDP-glucuronic acid . The reaction conditions include maintaining a suitable pH and temperature to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, followed by purification steps to isolate the desired product. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3’-Azido-3’-deoxythymidine beta-D-glucuronide, Sodium Salt undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amino group by cytochrome enzymes such as CYP3A, CYP2A6, or CYP2B1.
Substitution: The azido group can also participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines can be used under mild conditions to replace the azido group.
Major Products
Reduction: The major product is 3’-Amino-3’-deoxythymidine.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
3’-Azido-3’-deoxythymidine beta-D-glucuronide, Sodium Salt has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of glucuronide metabolites.
Biology: Employed in studies investigating the metabolism and excretion of nucleoside analogs.
Industry: Applied in the development of antiretroviral drugs and in quality control processes.
Mecanismo De Acción
The compound exerts its effects by inhibiting the reverse transcriptase enzyme of HIV, thereby preventing the replication of the viral genome. The glucuronidation of 3’-Azido-3’-deoxythymidine enhances its solubility and facilitates its excretion, reducing toxicity and improving therapeutic efficacy .
Comparación Con Compuestos Similares
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): The parent compound, used as an antiretroviral drug.
3’-Amino-3’-deoxythymidine: A reduction product of 3’-Azido-3’-deoxythymidine.
3’-Azido-3’-deoxythymidine beta-D-glucuronide: The free acid form of the sodium salt.
Uniqueness
3’-Azido-3’-deoxythymidine beta-D-glucuronide, Sodium Salt is unique due to its enhanced solubility and excretion properties compared to its parent compound, 3’-Azido-3’-deoxythymidine. This makes it a valuable metabolite for pharmacokinetic studies and therapeutic applications .
Propiedades
Fórmula molecular |
C16H20N5NaO10 |
|---|---|
Peso molecular |
465.35 g/mol |
Nombre IUPAC |
sodium;(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C16H21N5O10.Na/c1-5-3-21(16(28)18-13(5)25)8-2-6(19-20-17)7(30-8)4-29-15-11(24)9(22)10(23)12(31-15)14(26)27;/h3,6-12,15,22-24H,2,4H2,1H3,(H,26,27)(H,18,25,28);/q;+1/p-1/t6-,7+,8+,9-,10-,11+,12-,15+;/m0./s1 |
Clave InChI |
ANFPIJBVCFGZOF-UACHAAAFSA-M |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+] |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC3C(C(C(C(O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




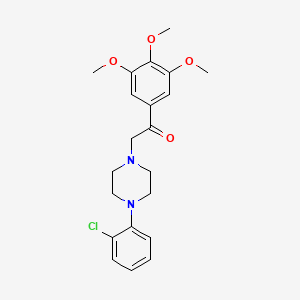
![3-(2-hydroxyphenyl)-4-(pyridin-3-yl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B13824942.png)
![(2S)-3-methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B13824953.png)
![(4-Methoxyphenyl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B13824959.png)
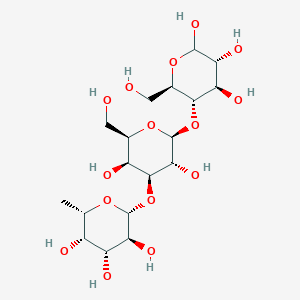
![2,5-Diphenyl-7-(piperidin-1-yl)[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13824971.png)
![2-Ethyl-5-{[2-(morpholin-4-yl)-2-phenylethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B13824984.png)
![[(3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl] acetate](/img/structure/B13824997.png)
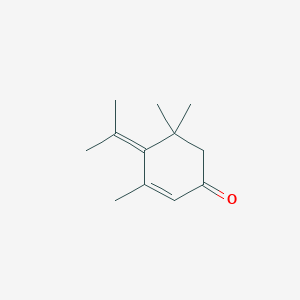
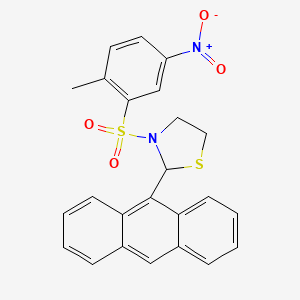
![[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl (Z,12R)-12-hydroxyoctadec-9-enoate](/img/structure/B13825005.png)
![4-butyl-N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B13825013.png)
